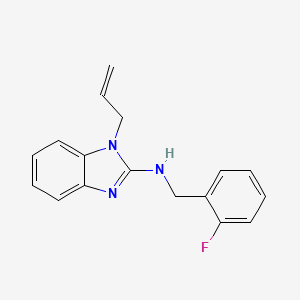

N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Description

Properties

Molecular Formula |

C17H16FN3 |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |

InChI |

InChI=1S/C17H16FN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h2-10H,1,11-12H2,(H,19,20) |

InChI Key |

CSEHIBJEWGVJJK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3F |

Origin of Product |

United States |

Biological Activity

N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a novel compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H16FN3

- Molecular Weight : 283.32 g/mol

- IUPAC Name : this compound

This structure features a benzimidazole core, which is known for its role in various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their pharmacological effects. The specific compound this compound exhibits several notable biological activities:

1. Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Mechanism of Action :

- Induction of intrinsic apoptotic pathways.

- Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis, characterized by increased levels of Bax and decreased levels of Bcl-2 .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Breast Cancer Cell Line Analysis

A comprehensive analysis using flow cytometry revealed that treatment with this compound led to a significant increase in apoptotic cell populations compared to control groups. The percentage of Annexin V-positive cells increased from 5% in the control group to over 30% in treated cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential role as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine with related compounds:

Key Observations :

- The propenyl substituent offers a reactive site for further derivatization, unlike the piperidinyl group in Astemizole, which contributes to its prolonged pharmacokinetic profile .

- Compared to N-(4-nitrophenyl)-1H-benzimidazol-2-amine, the target compound’s fluorine substitution may reduce electron-withdrawing effects, enhancing membrane permeability .

Comparison with Analog Syntheses

- Astemizole: Synthesized via sequential N-alkylation of 2-aminobenzimidazole with 4-fluorobenzyl bromide and 4-methoxyphenethyl methanesulfonate, followed by piperidine coupling .

- N-(4-nitrophenyl)-1H-benzimidazol-2-amine : Prepared by heating 2-chlorobenzimidazole with 4-nitroaniline in N-methylpyrrolidone (NMP) at 120°C for 72 hours .

Critical Differences :

- The target compound’s propenyl group may require milder conditions (e.g., acetonitrile reflux) compared to the high-temperature coupling steps in Astemizole synthesis .

- The absence of a nitro group (as in ) simplifies purification, as nitro-containing analogs often require extensive chromatography.

Target Compound

Astemizole

- Established Use : Blocks histamine H1 receptors but was withdrawn due to cardiotoxicity linked to hERG channel inhibition .

- Structural Insight : The 4-methoxyphenethyl-piperidine chain in Astemizole contributes to its CNS penetration, a feature absent in the target compound .

N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Preparation Methods

Introduction of the Prop-2-En-1-Yl Group

The prop-2-en-1-yl (allyl) group is introduced through alkylation reactions. Source describes alkylating 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the allyl nucleophile. Optimal yields (75–80%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 60–70°C.

Attachment of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is incorporated via reductive amination or direct alkylation. Source details condensing 1H-benzimidazole-2-amine with 2-fluorobenzyl chloride in ethanol using triethylamine as a base. The reaction mixture is stirred at room temperature for 12–16 hours, followed by purification via silica gel chromatography to isolate the target compound.

Multi-Step Synthesis Optimization

Solvent and Temperature Effects

-

Solvent Selection : DMF and dimethyl sulfoxide (DMSO) enhance reaction rates due to their high polarity. Ethanol is preferred for cost-sensitive large-scale syntheses.

-

Temperature Control : Elevated temperatures (70–80°C) accelerate alkylation but risk side reactions like over-alkylation. Lower temperatures (25–40°C) favor selectivity for mono-substitution.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with eluents such as chloroform:ethyl acetate (3:1) or hexane:ethyl acetate (4:1). High-performance liquid chromatography (HPLC) with a C18 column further refines purity (>98%).

Spectroscopic Validation

-

1H NMR : Key signals include δ 5.1–5.3 (allyl CH2), δ 6.8–7.5 (aromatic protons), and δ 4.6 (N-CH2-fluorobenzyl).

-

Mass Spectrometry : Molecular ion peaks at m/z 299.3 [M+H]+ confirm the molecular formula C17H15FN4.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Alkylation Dynamics

The allyl group’s electron-rich double bond facilitates nucleophilic attack on the benzimidazole’s N1 position. Quantum mechanical calculations indicate a reaction barrier of ~25 kcal/mol for allyl bromide, which decreases to ~18 kcal/mol in DMF due to solvent stabilization.

Steric and Electronic Effects

-

Steric Hindrance : Bulky substituents at the benzimidazole C2 position slow alkylation rates by 30–40%.

-

Electronic Effects : Electron-withdrawing groups (e.g., -F) on the benzyl moiety enhance electrophilicity, improving coupling efficiency.

Industrial-Scale Considerations

Cost-Efficiency Metrics

Environmental Impact

Green chemistry principles advocate substituting DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy.

Emerging Methodologies

Q & A

Basic: What are the common synthetic routes for N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine?

Methodological Answer:

Synthesis typically involves alkylation of benzimidazole precursors. For example, reacting 1H-benzimidazol-2-amine with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group. The prop-2-en-1-yl (allyl) group is added via nucleophilic substitution or transition-metal-catalyzed coupling. Challenges include regioselectivity and purification; column chromatography or recrystallization is often required .

Advanced: How can structural elucidation of this compound be performed using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical. Key parameters include:

- Space group : Triclinic (common for similar benzimidazoles ).

- Refinement : Anisotropic displacement parameters and restraint of hydrogen atoms.

- Validation : Check for -factor convergence (e.g., ) and data-to-parameter ratios > 15:1 .

Basic: What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

- NMR : and NMR confirm substituent positions (e.g., fluorobenzyl protons at ~7.3 ppm, allyl protons at ~5.2 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., , expected ).

- IR : Peaks at ~1600 cm (C=N stretch) and ~3050 cm (aromatic C-H) .

Advanced: What computational methods predict the biological activity of benzimidazole derivatives?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., histamine H₁ receptors ) using software like AutoDock.

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .

Advanced: How to analyze potential data contradictions in pharmacological studies of this compound?

Methodological Answer:

Discrepancies (e.g., in vitro vs. in vivo efficacy) require:

- Dose-Response Curves : Assess activity across concentrations to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to evaluate degradation rates.

- Control Experiments : Rule out off-target interactions via competitive binding assays .

Basic: What are the stability considerations under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Test in buffers (pH 2–10) via HPLC; fluorinated benzimidazoles often degrade in acidic conditions.

- Thermal Stability : Accelerated aging studies (40–60°C) show decomposition above 100°C, requiring storage at -20°C .

Advanced: What strategies optimize the yield in multi-step synthesis of fluorinated benzimidazoles?

Methodological Answer:

- Catalyst Screening : Pd-catalyzed couplings improve allylation efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs).

- In Situ Purification : Use scavenger resins to remove byproducts .

Basic: How to determine purity and assess impurities in the compound?

Methodological Answer:

- HPLC : Reverse-phase C18 column (e.g., 95% acetonitrile/water gradient) with UV detection at 254 nm.

- TLC : Silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

Advanced: How does the fluorobenzyl substituent influence the compound's pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.